molecular formula C17H14O3S B12798348 2-(Phenylmethyl)-1-naphthalenesulfonic acid CAS No. 958781-08-3

2-(Phenylmethyl)-1-naphthalenesulfonic acid

Cat. No.: B12798348
CAS No.: 958781-08-3
M. Wt: 298.4 g/mol
InChI Key: CBCZQJLYYRPMRI-UHFFFAOYSA-N
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Description

2-(Phenylmethyl)-1-naphthalenesulfonic acid is an organic compound that features a naphthalene ring system substituted with a phenylmethyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylmethyl)-1-naphthalenesulfonic acid typically involves the sulfonation of 2-(Phenylmethyl)-1-naphthalene. This can be achieved by reacting 2-(Phenylmethyl)-1-naphthalene with sulfuric acid under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylmethyl)-1-naphthalenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfonate or sulfinate derivatives.

    Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Phenylmethyl)-1-naphthalenesulfonic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Phenylmethyl)-1-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the aromatic rings can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Phenylmethyl)-1-naphthalene: Lacks the sulfonic acid group, making it less polar and less reactive in certain chemical reactions.

    1-Naphthalenesulfonic acid: Lacks the phenylmethyl group, resulting in different chemical and physical properties.

    2-Naphthalenesulfonic acid: Similar to 2-(Phenylmethyl)-1-naphthalenesulfonic acid but without the phenylmethyl substitution.

Uniqueness

This compound is unique due to the presence of both the phenylmethyl and sulfonic acid groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts.

Properties

CAS No.

958781-08-3

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

2-benzylnaphthalene-1-sulfonic acid

InChI

InChI=1S/C17H14O3S/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17/h1-11H,12H2,(H,18,19,20)

InChI Key

CBCZQJLYYRPMRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O

Origin of Product

United States

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